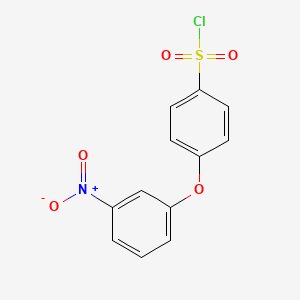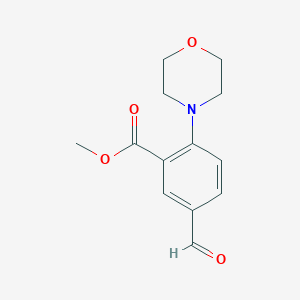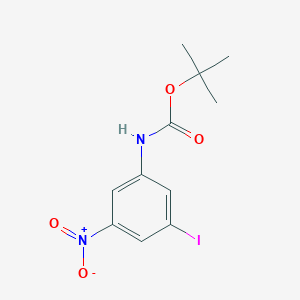
4-(3-Nitrophenoxy)benzenesulfonyl chloride
Übersicht
Beschreibung
4-(3-Nitrophenoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C12H8ClNO5S . It has a molecular weight of 313.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(3-Nitrophenoxy)benzenesulfonyl chloride is1S/C12H8ClNO5S/c13-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)14(15)16/h1-8H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-(3-Nitrophenoxy)benzenesulfonyl chloride is a solid compound . It has a molecular weight of 313.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Organic Compound Degradation Innovative electrochemical processes utilize carbon nanotube-containing cathodes and immobilized Fe(III) for the degradation of organic compounds like 4-nitrophenol. This approach integrates electro-Fenton-like oxidation and anodic oxidation, exhibiting impressive degradation efficiencies even in the presence of inhibitory ions like Cl-, showcasing the robustness of this method (Chu, Miao, Zhang, & Lv, 2020).
Arylsulfonylation Catalysis Studies exploring the arylsulfonylation of substituted nitrophenols and benzoic acids with 4-toluenesulfonyl chloride have unearthed a synergistic effect in the catalysis. This phenomenon is attributed to the interaction of intermediates like N-tosyloxypyridinium chloride and phenol-triethylamine complexes (Belousova, Simanenko, & Savelova, 2001).
Advanced Polymer Synthesis The Ni(0)-catalyzed polymerization of various thiophenes and benzenesulfonyl chlorides has been a subject of intense study. These polymers possess remarkable thermal stability, making them suitable for high-performance applications. The solvent used in the polymerization process significantly influences the catalyst system and the resulting polymer properties (Hagberg, Olson, & Sheares, 2004).
Eigenschaften
IUPAC Name |
4-(3-nitrophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHQWOQNPGGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















